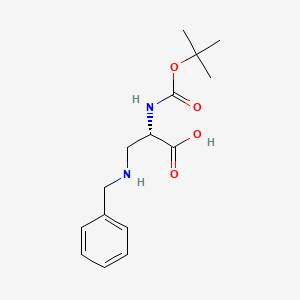
Méthoxyphosphonoacétate de triméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl methoxyphosphonoacetate is an organophosphorus compound with the molecular formula C6H13O6P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to three methoxy groups and an acetate group.
Applications De Recherche Scientifique
Trimethyl methoxyphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine derivatives
Biology: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, such as antiviral and anticancer agents
Medicine: Research is ongoing to investigate its role in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents
Industry: It is used in the production of polymers, adhesives, and other materials due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl methoxyphosphonoacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding trimethyl methoxyphosphonoacetate as the primary product .
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with methanol or water.
Industrial Production Methods
In industrial settings, the production of trimethyl methoxyphosphonoacetate often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired purity and yield. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl methoxyphosphonoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates .
Mécanisme D'action
The mechanism of action of trimethyl methoxyphosphonoacetate involves its ability to undergo various chemical transformations, which can be exploited in different applications. For example, in biological systems, it may act as a prodrug, releasing active phosphonic acid derivatives upon metabolic conversion. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the methoxy group on the acetate moiety.
Dimethyl methoxycarbonylmethylphosphonate: Another related compound with similar reactivity.
Uniqueness
Trimethyl methoxyphosphonoacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
16141-78-9 |
|---|---|
Formule moléculaire |
C6H13O6P |
Poids moléculaire |
212.138 |
Nom IUPAC |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
Clé InChI |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


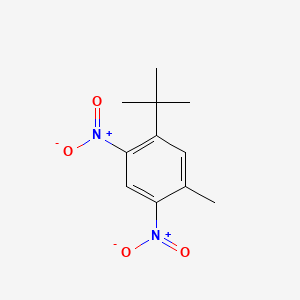
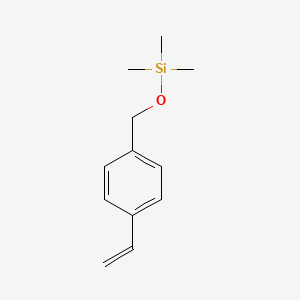
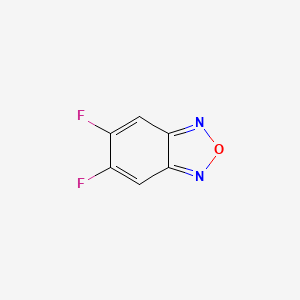
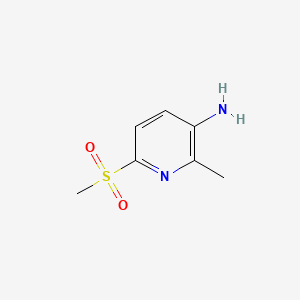
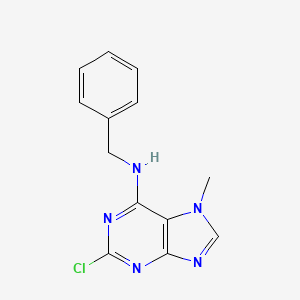
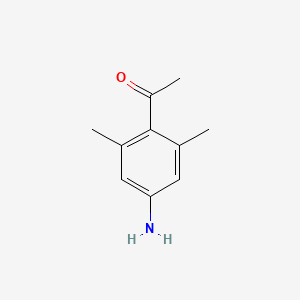
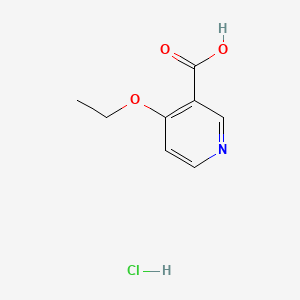
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
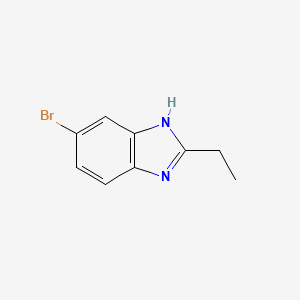
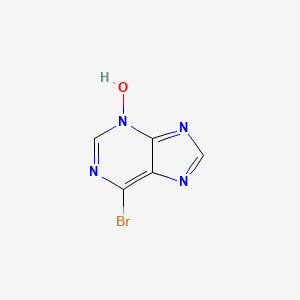
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
